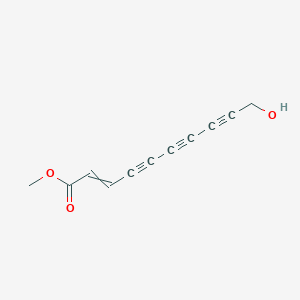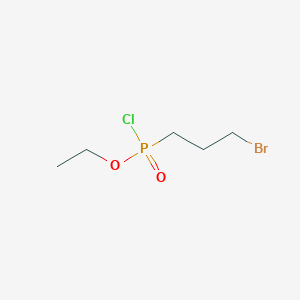
Ethyl (3-bromopropyl)phosphonochloridate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (3-bromopropyl)phosphonochloridate is an organophosphorus compound that has garnered interest in various fields of chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a phosphonochloridate group attached to a 3-bromopropyl chain, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl (3-bromopropyl)phosphonochloridate can be synthesized through a multi-step process. One common method involves the reaction of diethyl phosphite with 3-bromopropanol in the presence of a base, followed by chlorination using thionyl chloride or phosphorus trichloride . The reaction conditions typically require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems for reagent addition and temperature control can further optimize the synthesis, ensuring consistent quality and minimizing the risk of side reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (3-bromopropyl)phosphonochloridate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new phosphonates.
Oxidation and Reduction: The phosphonochloridate group can be oxidized to phosphonates or reduced to phosphines under appropriate conditions.
Cyclization: The compound can undergo intramolecular cyclization reactions to form heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium alkoxides, primary and secondary amines, and thiols.
Major Products Formed
The major products formed from these reactions include various substituted phosphonates, phosphines, and heterocyclic compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Ethyl (3-bromopropyl)phosphonochloridate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of ethyl (3-bromopropyl)phosphonochloridate involves its ability to act as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is primarily due to the presence of the phosphonochloridate group, which can undergo nucleophilic attack, leading to the formation of stable phosphonate or phosphine derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl (3-chloropropyl)phosphonochloridate: Similar in structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
Ethyl (3-iodopropyl)phosphonochloridate: Contains an iodine atom, which can result in different reaction kinetics and product profiles.
Methyl (3-bromopropyl)phosphonochloridate: Similar structure with a methyl group instead of ethyl, affecting its physical properties and reactivity.
Uniqueness
This compound is unique due to its specific combination of the ethyl group and bromine atom, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound for targeted synthesis and specialized applications .
Eigenschaften
CAS-Nummer |
54008-30-9 |
|---|---|
Molekularformel |
C5H11BrClO2P |
Molekulargewicht |
249.47 g/mol |
IUPAC-Name |
1-bromo-3-[chloro(ethoxy)phosphoryl]propane |
InChI |
InChI=1S/C5H11BrClO2P/c1-2-9-10(7,8)5-3-4-6/h2-5H2,1H3 |
InChI-Schlüssel |
GTRYKKGSDANPIR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CCCBr)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



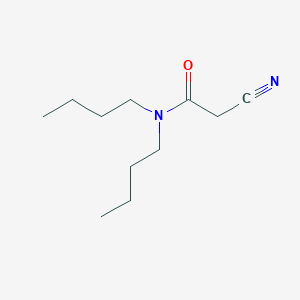
![N-[(2-Hydroxy-5-methylphenyl)methyl]glycine](/img/structure/B14632874.png)
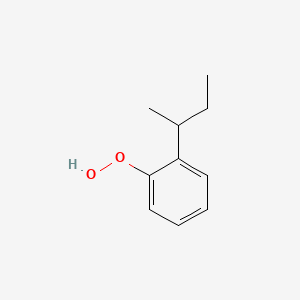
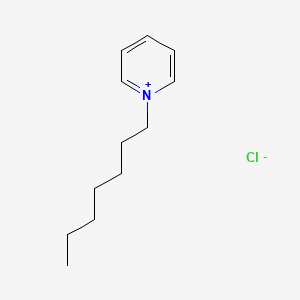
![3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-5-phenyl-1,3-oxazolidin-2-one](/img/structure/B14632893.png)
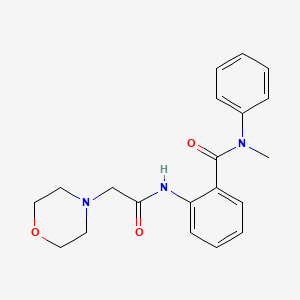
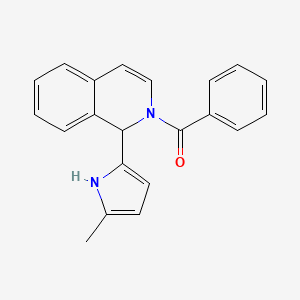
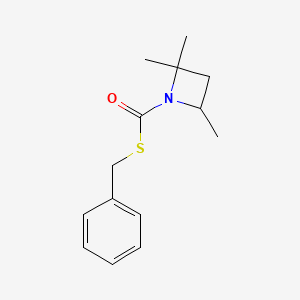
![S-[(4-Chlorophenyl)methyl] morpholine-4-carbothioate](/img/structure/B14632929.png)
![1,1'-[Propane-1,3-diylbis(oxy)]bis(2,3,4,5-tetrabromo-6-chlorobenzene)](/img/structure/B14632936.png)
![N-[4-(Nonyloxy)phenyl]acetamide](/img/structure/B14632948.png)
![3-Methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14632950.png)
